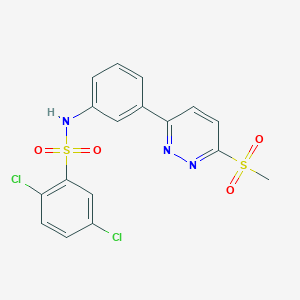

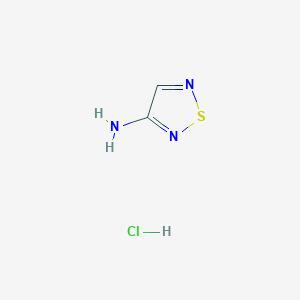

![molecular formula C15H16N6O2 B2928222 Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034348-73-5](/img/structure/B2928222.png)

Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic compound. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several heterocyclic rings. Triazole compounds, which are part of this molecule, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Triazole compounds, which are part of this molecule, show versatile biological activities . They have been used in the synthesis of a variety of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A New Approach for Synthesis : Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety. This study demonstrates the versatility of furan derivatives in synthesizing various heterocyclic compounds, which are pivotal in medicinal chemistry for their potential biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).

Piperazine-Derived Triazolo Pyrazines : Peng et al. (2005) reported the first synthesis of piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines, achieving this through a multi-step synthesis that included cyclization and amination processes. This compound showed moderate binding affinity as an adenosine A2a receptor antagonist, highlighting its potential in neuropharmacology (Peng et al., 2005).

Biological Activities and Applications

Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. Some of the synthesized compounds exhibited activity against tested microorganisms, suggesting the potential of furan derivatives in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Adenosine A2A Receptor Antagonists : Muñoz-Gutiérrez et al. (2016) conducted HQSAR and molecular docking studies on furanyl derivatives as adenosine A2A receptor antagonists. Their research provided insights into the molecular requirements of furanyl derivatives for antagonistic activity, aiding in the design of new compounds for treating neurological disorders (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Novel Applications and Syntheses

Corrosion Inhibition : Singaravelu and Bhadusha (2022) investigated the application of a novel organic compound derived from furan for the prevention of corrosion on mild steel in an acidic medium. Their findings indicate that such furan derivatives can serve as effective corrosion inhibitors, showcasing an industrial application beyond medicinal chemistry (Singaravelu & Bhadusha, 2022).

Heterocyclic Compound Synthesis : Various studies have focused on the synthesis of novel heterocyclic compounds incorporating the furan nucleus, demonstrating the compound's utility in creating diverse structures with potential bioactivity. For instance, the synthesis of purine analogues incorporating the furan nucleus showcases the adaptability of furan derivatives in generating biologically relevant heterocycles (Mostafa & Nada, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone, also known as Fezolinetant , is the Neurokinin Receptor . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Fezolinetant acts as an inhibitor of the Neurokinin Receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in the cellular response.

Pharmacokinetics

It is soluble in dmso, indicating that it may have good bioavailability . Its storage conditions suggest stability at low temperatures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fezolinetant. For instance, its stability at low temperatures suggests that it may be less effective or stable in warmer environments . Additionally, its solubility in DMSO suggests that it may be less effective in environments with low DMSO concentrations .

Propriétés

IUPAC Name |

furan-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYSJKWFGPCHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

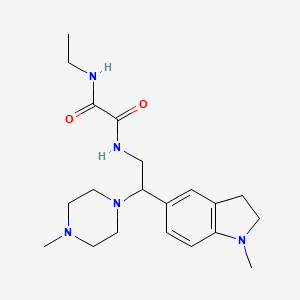

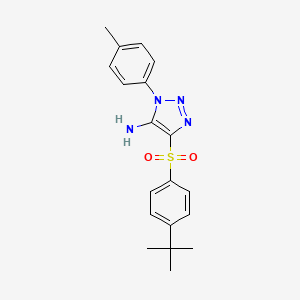

![2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2928141.png)

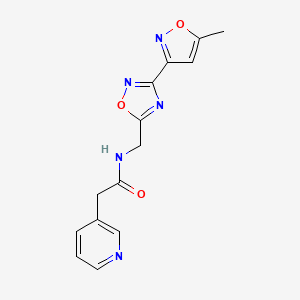

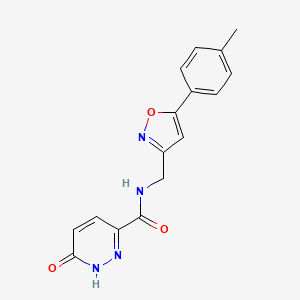

![Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2928144.png)

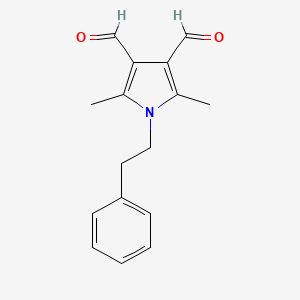

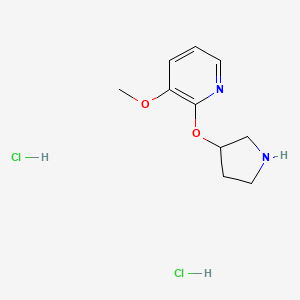

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2928153.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)